Rhodblock 1a Rhodblock 1a Potent inhibitor of the Rho pathway; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 701226-08-6
VCID: VC0005985
InChI: InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2
SMILES: C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol

Rhodblock 1a

CAS No.: 701226-08-6

Cat. No.: VC0005985

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Rhodblock 1a - 701226-08-6

CAS No. 701226-08-6
Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
IUPAC Name (3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone
Standard InChI InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2
Standard InChI Key VEIXLXIVAMCBLZ-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Canonical SMILES C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4

Chemical and Structural Characteristics

Molecular Architecture

Rhodblock 1a features a dihydropyrazole core substituted with phenyl groups at positions 3 and 5, coupled to a furan-2-ylmethanone moiety. Its SMILES notation, C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4\text{C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4}, reflects this arrangement . The InChI key (VEIXLXIVAMCBLZ-UHFFFAOYSA-N) further confirms its stereochemical uniqueness .

Table 1: Molecular Properties of Rhodblock 1a

PropertyValue
Molecular FormulaC20H16N2O2\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight316.35 g/mol
CAS Number701226-08-06
SMILESC1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Solubility (Predicted)Lipophilic, moderate aqueous solubility

These properties underpin its bioavailability and interaction with cellular targets, particularly Rho-associated kinases .

Synthetic and Analytical Data

Rhodblock 1a’s synthesis involves cyclocondensation of hydrazines with diketones, followed by furan substitution. Analytical characterization via mass spectrometry and NMR confirms purity, with collision cross-section (CCS) values predicting adduct behavior (e.g., [M+H]+[\text{M+H}]^+ at 173.6 Ų) . Such data are critical for quality control in experimental applications.

Discovery and Screening Context

Pathway-Driven Screening Strategy

Rhodblock 1a emerged from a modifier screen combining RNA interference (RNAi) and small molecule libraries. By partially inhibiting Rho GTPase in Drosophila Kc167 cells, researchers sensitized the pathway to identify compounds enhancing cytokinesis defects . This approach circumvented challenges in directly targeting GTPases, leveraging synthetic lethality to pinpoint pathway-specific inhibitors.

Synergy with Rho Pathway Perturbations

At 10 μM, Rhodblock 1a synergized with Rho RNAi, increasing binucleate cells by 14.7-fold compared to controls. In human HeLa cells, it disrupted stress fibers at 100 μM, confirming cross-species activity .

Table 2: Synergy Ratios of Rhodblock 1a in Rho Pathway Proteins

Target ProteinSynergy Ratio
Rho14.7
Pbl2.3
RacGAP2.1
Dia1.3

Strong synergy (ratio >4) with Rho highlights its specificity, while moderate effects on Pbl and RacGAP suggest secondary interactions .

Mechanism of Action

Inhibition of Myosin Light Chain Phosphorylation

Rhodblock 1a suppresses phosphorylation of myosin regulatory light chain (MRLC), a Rho kinase (ROCK)-dependent process critical for actomyosin contractility. In Drosophila, 10 μM treatment reduced phospho-MRLC levels by 60%, correlating with cytokinesis failure . Human ROCK I assays confirmed dose-dependent inhibition (IC₅₀ ≈ 25 μM), aligning with stress fiber dissolution in HeLa cells .

Cortical Protein Mislocalization

The compound disrupts localization of Anillin and Peanut, scaffolding proteins coordinating contractile ring assembly. Immunofluorescence revealed diffuse cytoplasmic staining instead of cortical enrichment, impairing cleavage furrow formation . Actin mislocalization further corroborates cytoskeletal destabilization.

Biological and Pharmacological Profile

Concentration-Dependent Activity

Rhodblock 1a exhibits a biphasic activity profile:

  • 10 μM: Synergizes with Rho RNAi, inducing 35% binucleation .

  • 100 μM: Elicits standalone effects, including 70% inhibition of MRLC phosphorylation .

This dual efficacy enables flexible experimental designs, from pathway dissection to phenotypic screens.

ParameterRecommendation
InhalationRelocate to fresh air; administer CPR if needed
Skin ContactRinse with water; seek medical attention
Eye ExposureFlush with water for 15 minutes
Storage-20°C, desiccated, under inert gas

Research Applications and Future Directions

Cytokinesis Studies

Rhodblock 1a is indispensable for probing Rho’s spatial regulation during cell division. Its ability to uncouple MRLC phosphorylation from other Rho outputs (e.g., Diaphanous-mediated actin nucleation) permits mechanistic segregation of pathway branches .

Chemical Biology Probes

Structural analogs like Rhodblock 1b (differing in furan substitution) enable SAR studies. Subtle modifications alter target selectivity, guiding rational inhibitor design .

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